molecular formula C7H14BrN B597519 4-(Bromomethyl)-1-methylpiperidine CAS No. 100613-97-6

4-(Bromomethyl)-1-methylpiperidine

Cat. No. B597519
CAS RN: 100613-97-6
M. Wt: 192.1
InChI Key: NLKNLIQTGLPTHN-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-methylpiperidine, also known as B-MMP, is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is commonly used in scientific research for its unique properties. In

Scientific Research Applications

Antibacterial and Enzyme Inhibitory Applications

4-(Bromomethyl)-1-methylpiperidine and its derivatives have been synthesized and studied for their biological activities. In particular, sulfamoyl and 1,3,4-oxadiazole derivatives of piperidine, including those derived from this compound, have shown valuable antibacterial effects against various bacterial strains. Moreover, these compounds have demonstrated notable enzyme inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, making them of interest in pharmacological research (Aziz‐ur‐Rehman et al., 2017), (Aziz-ur-Rehman et al., 2017).

Synthesis of S,N-Disubstituted Derivatives

This compound has been utilized in the synthesis of novel S,N-disubstituted derivatives of 5-(4-methylpiperidino)methyl-2-thiouracil. These derivatives were synthesized successfully through reactions with various bromobenzyl bromides or nitrobenzyl chlorides, indicating the compound’s role in facilitating the creation of new chemical entities with potential biological activities (Tomasz Pospieszny & E. Wyrzykiewicz, 2008).

Role in Synthesis of Novel Polycationic Quaternary Benzenes

The compound has been used in the synthesis of novel polycationic quaternary di- and trispirocyclic benzenes. Hexakis(bromomethyl)benzene, presumably including similar bromomethyl derivatives, reacted with cyclic amines to produce a range of di- and trispirocyclic ammonium salts. These compounds are intriguing for their structural properties and potential applications in materials science (Jarosław Spychała, 2005).

Contributions to Clathrate Hydrate Formers Research

In the field of physical chemistry, derivatives of this compound, such as various methylpiperidines, have been recognized as sH clathrate hydrate-forming molecules. This discovery has implications for research in hydrate-based technological applications, potentially contributing to the development of more energy-efficient solutions (Woongchul Shin et al., 2011).

Use in Spectroscopic and Structural Investigations

The compound has been involved in spectroscopic and structural investigations, contributing to our understanding of the molecular structure, stability, and conformational behavior of piperidine rings. This research is crucial for the design of molecules with desired physical and chemical properties for various applications (M. Ribeiro da Silva et al., 2006), (K. Carthigayan et al., 2014).

properties

IUPAC Name

4-(bromomethyl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-9-4-2-7(6-8)3-5-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKNLIQTGLPTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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